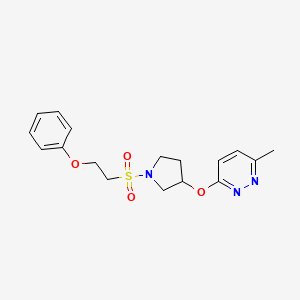![molecular formula C16H17ClN4O4S B2375243 N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide CAS No. 899989-71-0](/img/structure/B2375243.png)
N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
Pyrazole derivatives, such as the compound , have been synthesized for various purposes, including selective COX-2 inhibition with potent anti-inflammatory activity . A variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The molecular structure of phenylpyrazoles involves a pyrazole bound to a phenyl group . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas .Chemical Reactions Analysis
Phenylpyrazoles have been synthesized for various purposes, including selective COX-2 inhibition with potent anti-inflammatory activity . The synthesis of these compounds often involves a variety of chemical reactions .Applications De Recherche Scientifique
Molecular Interaction and Pharmacophore Modeling : Studies have explored the molecular interactions of pyrazole derivatives with cannabinoid receptors, providing insights into their binding mechanisms and potential as CB1 cannabinoid receptor antagonists. These investigations offer a foundation for developing drugs targeting cannabinoid receptors, which play a critical role in various physiological processes (Shim et al., 2002).
Anticancer and Antimicrobial Activities : Pyrazoline derivatives have been synthesized and evaluated for their anticancer and antimicrobial properties. This research underscores the potential of these compounds in treating cancer and infections, highlighting the versatility of pyrazole-based compounds in medicinal chemistry applications (Katariya et al., 2021).
Antidepressant and Anticonvulsant Activities : The synthesis and pharmacological evaluation of pyrazoline derivatives reveal their promising antidepressant and anticonvulsant profiles. These findings indicate the therapeutic potential of pyrazoline compounds in managing neurological disorders (Das et al., 2011).
Antioxidant Properties and DNA Damage Protection : The antioxidant capabilities of novel pyrazolecarboxamide derivatives have been studied in the context of mitigating oxidative stress and DNA damage, demonstrating their potential in protecting against environmental and chemical stressors (Soliman et al., 2019).
Synthetic Pathways and Structural Characterization : Research into the synthesis and structural analysis of pyrazole and isoxazole-based compounds contributes to our understanding of their chemical properties and potential applications in developing new therapeutics. Such studies are crucial for identifying promising candidates for further development into effective drugs (Dawood et al., 2011).
Mécanisme D'action
Target of Action
The primary target of this compound is the mitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain, a key component of cellular respiration in fungi .
Mode of Action
The compound acts as an inhibitor of the mitochondrial cytochrome-bc1 complex . By binding to this complex, it prevents the transfer of electrons, thereby disrupting the process of cellular respiration in fungi . This leads to an energy deficit within the fungal cell, ultimately causing cell death .
Biochemical Pathways
The affected biochemical pathway is the electron transport chain in fungi . The inhibition of the cytochrome-bc1 complex disrupts this pathway, preventing the production of ATP, the main energy currency of the cell . This disruption affects various downstream processes that depend on ATP, leading to the death of the fungal cell .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are able to reach their target sites effectively
Result of Action
The result of the compound’s action is the death of the fungal cell . By disrupting the electron transport chain, the compound causes an energy crisis within the cell, leading to cell death . This makes the compound effective against a wide range of fungal pathogens .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, temperature and humidity can affect the stability of the compound
Propriétés
IUPAC Name |
N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O4S/c1-2-7-18-15(22)16(23)19-14-12-8-26(24,25)9-13(12)20-21(14)11-5-3-10(17)4-6-11/h3-6H,2,7-9H2,1H3,(H,18,22)(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXALHPSRFBCELG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 7-(2-hydroxy-5-nitrophenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate](/img/structure/B2375160.png)
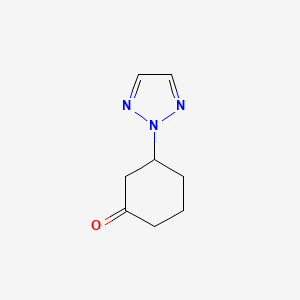
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2375162.png)
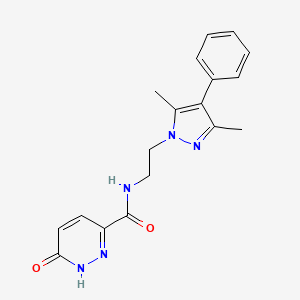

![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2375166.png)
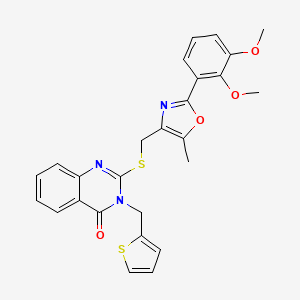

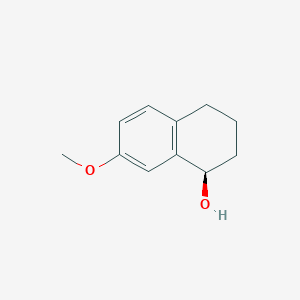
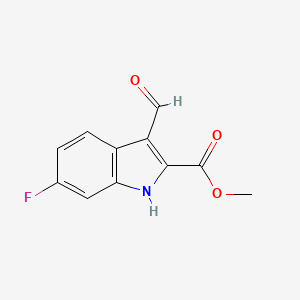

![1-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid](/img/structure/B2375176.png)

